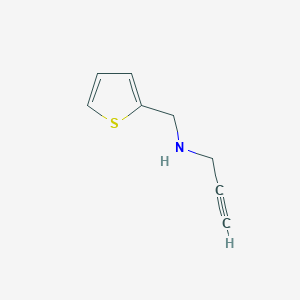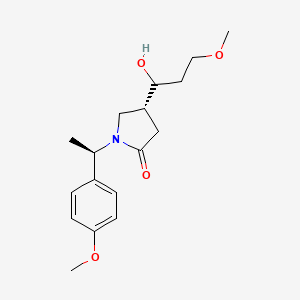
2,5-Dichloro-3-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and an iodine atom at the 3 position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-iodobenzaldehyde can be achieved through several methods. One common approach involves the iodination of 2,5-dichlorobenzaldehyde. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-3-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted benzaldehydes.
Oxidation: 2,5-Dichloro-3-iodobenzoic acid.
Reduction: 2,5-Dichloro-3-iodobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3-iodobenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3-iodobenzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the electron-withdrawing effects of the chlorine and iodine atoms influence the reactivity of the benzaldehyde ring. In oxidation and reduction reactions, the aldehyde group is the primary site of chemical transformation. The compound’s reactivity is also influenced by the steric and electronic effects of the substituents on the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3,5-Dichloro-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of an iodine atom, leading to different reactivity and applications.
2-Hydroxy-5-iodobenzaldehyde: Contains a hydroxyl group and an iodine atom, used in different synthetic applications.
Uniqueness
2,5-Dichloro-3-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which provide a combination of electron-withdrawing effects and steric hindrance. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Eigenschaften
Molekularformel |
C7H3Cl2IO |
|---|---|
Molekulargewicht |
300.90 g/mol |
IUPAC-Name |
2,5-dichloro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H |
InChI-Schlüssel |
AKJQRIDHVHUHAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=O)Cl)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)
